molecular formula C₃₆H₃₈O₇ B1145249 [(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate CAS No. 80300-30-7

[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate

Cat. No.: B1145249
CAS No.: 80300-30-7
M. Wt: 582.68
InChI Key:
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Description

[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate is a carbohydrate derivative that is commonly used in organic synthesis. It is a protected form of glucose, where the hydroxyl groups are masked by benzyl and acetyl groups. This protection is crucial for selective reactions in synthetic chemistry, particularly in the synthesis of complex carbohydrates and glycosides .

Scientific Research Applications

[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate typically involves the protection of the hydroxyl groups of glucose. One common method is the benzylation of glucose, followed by acetylation. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The acetylation step can be carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of [(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate involves its role as a protected glucose derivative. The benzyl and acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other positions on the molecule. This selectivity is crucial for the synthesis of complex carbohydrates and glycosides. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another protected glucose derivative with acetyl groups.

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A similar compound with benzyl groups but derived from galactose.

    Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: A methylated derivative with benzyl protection

Uniqueness

[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate is unique due to its specific combination of benzyl and acetyl protecting groups. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its stability and reactivity profile also distinguish it from other similar compounds .

Properties

IUPAC Name

[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLBSFJOGQSRA-KXCACMGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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